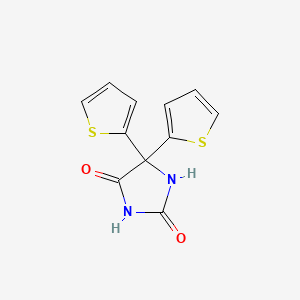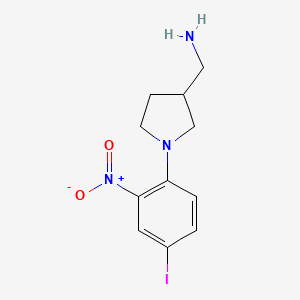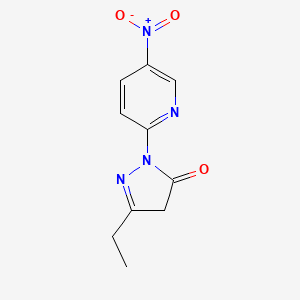
Isopentyl(pivaloyloxy)zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopentyl(pivaloyloxy)zinc is an organozinc compound with the molecular formula C10H20O2Zn. It is used primarily in research settings and is known for its unique reactivity and applications in organic synthesis. This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopentyl(pivaloyloxy)zinc involves the reaction of isopentyl alcohol with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through standard organic synthesis techniques such as vacuum filtration and solvent extraction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Isopentyl(pivaloyloxy)zinc undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding zinc oxides.
Reduction: Can be reduced to form isopentyl alcohol and zinc metal.
Substitution: Participates in nucleophilic substitution reactions where the pivaloyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Zinc oxide, isopentyl alcohol.
Reduction: Isopentyl alcohol, zinc metal.
Substitution: Various substituted isopentyl derivatives depending on the nucleophile used.
科学的研究の応用
Isopentyl(pivaloyloxy)zinc is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, particularly in enzyme catalysis and as a zinc source.
Medicine: Explored for its potential therapeutic applications due to its zinc content, which is essential for various biological functions.
Industry: Used in the synthesis of complex organic molecules and as a catalyst in certain industrial processes
作用機序
The mechanism of action of isopentyl(pivaloyloxy)zinc involves the transfer of the isopentyl group to a substrate, facilitated by the zinc center. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This compound can interact with various molecular targets, including enzymes and other proteins, through coordination with zinc-binding sites .
類似化合物との比較
Similar Compounds
Isopentyl acetate: Known for its fruity scent and used in flavorings and fragrances.
Isopentyl alcohol: Used as a solvent and in the synthesis of esters.
Zinc acetate: Commonly used in dietary supplements and as a catalyst in organic synthesis
Uniqueness
Isopentyl(pivaloyloxy)zinc is unique due to its combination of the isopentyl group and the pivaloyloxy group, which imparts distinct reactivity and stability. This makes it particularly useful in specific organic synthesis applications where other similar compounds may not be as effective .
特性
分子式 |
C10H21O2Zn- |
|---|---|
分子量 |
238.7 g/mol |
IUPAC名 |
2,2-dimethylpropanoic acid;2-methylbutane;zinc |
InChI |
InChI=1S/C5H10O2.C5H11.Zn/c1-5(2,3)4(6)7;1-4-5(2)3;/h1-3H3,(H,6,7);5H,1,4H2,2-3H3;/q;-1; |
InChIキー |
VWBIPSDCLQOVFC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[CH2-].CC(C)(C)C(=O)O.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


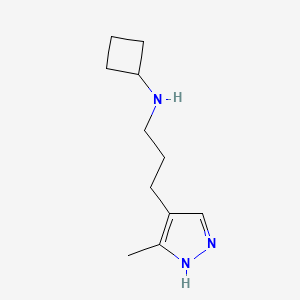
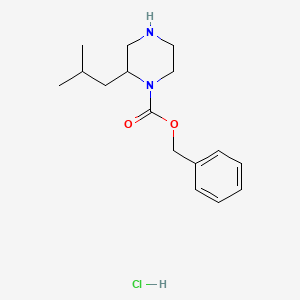
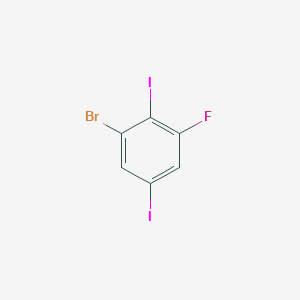
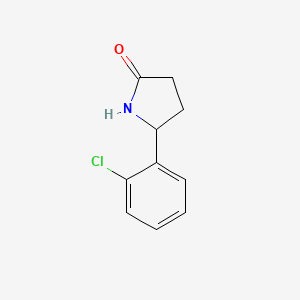
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13654793.png)

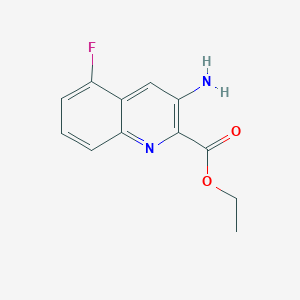

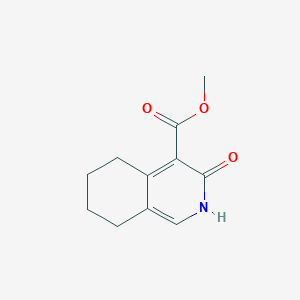
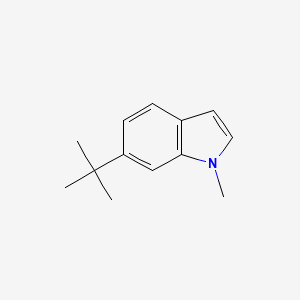
![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)
